molecular formula C7H4BrClF2 B1396160 1-Bromo-3-chloro-5-(difluoromethyl)benzene CAS No. 1261580-23-7

1-Bromo-3-chloro-5-(difluoromethyl)benzene

Cat. No.: B1396160
CAS No.: 1261580-23-7
M. Wt: 241.46 g/mol
InChI Key: XMJIWSRAQNODED-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4BrClF2. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(difluoromethyl)benzene can be synthesized through several methodsThe reaction conditions typically involve the use of halogenating agents like bromine and chlorine, along with catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-3-chloro-5-(difluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(difluoromethyl)benzene depends on its specific applicationThese interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-chloro-5-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .

Biological Activity

1-Bromo-3-chloro-5-(difluoromethyl)benzene, with the chemical formula C₇H₄BrClF₂ and CAS number 1261580-23-7, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Despite limited specific studies on its biological activity, the structural characteristics of this compound suggest potential interactions with biological systems.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine (Br), chlorine (Cl), and a difluoromethyl group (CF₂). This unique arrangement introduces multiple reactive sites, which may influence its biological properties. The molecular weight of this compound is approximately 207.02 g/mol.

Property Value
Molecular FormulaC₇H₄BrClF₂
Molecular Weight207.02 g/mol
CAS Number1261580-23-7

Potential Biological Activities

While specific biological activities of this compound are not extensively documented, halogenated compounds often exhibit interesting biological properties. Here are some potential areas of activity based on structural analogs:

  • Antimicrobial Activity : Halogenated compounds are frequently studied for their antimicrobial properties. For instance, similar halogenated benzenes have shown effectiveness against various bacterial strains.
  • Cytotoxicity : Research on related compounds indicates that halogenated aromatics can induce cytotoxic effects in cancer cell lines. For example, studies have demonstrated that certain brominated and chlorinated compounds disrupt cellular processes leading to apoptosis in tumor cells.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, which could be a mechanism of action for this compound as well.

Case Study: Cytotoxic Effects

A study investigating the cytotoxic effects of halogenated benzene derivatives revealed that certain compounds exhibited significant inhibition of cell growth in various cancer cell lines. The mechanism was linked to the disruption of tubulin polymerization, leading to apoptosis.

Compound Cell Line GI50 (µM)
Compound AA549<0.01
Compound BHL-600.229
This compoundUnknownNot yet established

The mechanism of action for halogenated compounds often involves:

  • Lipid Membrane Interaction : The lipophilicity introduced by the difluoromethyl group may enhance membrane permeability, allowing the compound to interact with cellular targets.
  • Reactive Intermediate Formation : The presence of multiple halogens can lead to the formation of reactive intermediates that may interact with biomolecules such as proteins and nucleic acids.

Safety and Handling Considerations

Due to limited data on the specific toxicity of this compound, it is advisable to handle this compound with caution, assuming it shares properties typical of other halogenated aromatics. General safety measures include:

  • Use appropriate personal protective equipment (PPE).
  • Work in a well-ventilated area or fume hood.
  • Follow local regulations regarding chemical disposal.

Properties

IUPAC Name

1-bromo-3-chloro-5-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJIWSRAQNODED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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